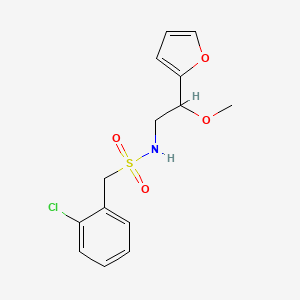

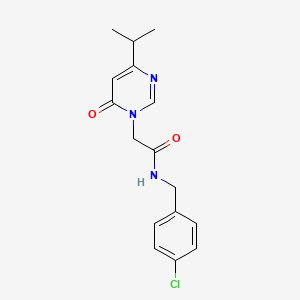

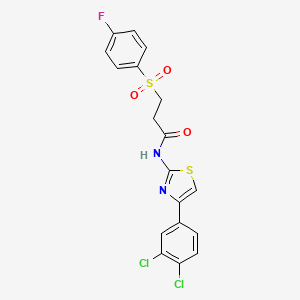

1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich furan ring, the electron-withdrawing sulfonamide group, and the potential leaving group in the form of the chloride on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity and potential for hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Characterization Applications

Research on compounds related to methanesulfonamides often focuses on their synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been studied for its ability to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These assemblies demonstrate significant structural motifs and potential for creating materials with specific void structures, which could be useful in catalysis or material science (R. Shankar et al., 2011).

Catalysis and Chemical Transformations

Methanesulfonamide derivatives are also explored for their roles in catalysis. For example, the MsDPEN-Cp*Ir(III) complex, involving a methanesulfonamide derivative, has shown high efficacy in the asymmetric hydrogenation of alpha-hydroxy ketones, producing 1-aryl-1,2-ethanediols with high enantioselectivity. This suggests potential applications in synthesizing enantiomerically pure compounds for pharmaceuticals or fine chemicals (T. Ohkuma et al., 2007).

Material Science and Supramolecular Chemistry

The structural diversity of methanesulfonamide derivatives allows for their use in material science and supramolecular chemistry. The unique binding modes of sulfonate ligands, as seen in the synthesis of diethyltin(methoxy)methanesulfonate-based compounds, can lead to the development of materials with novel properties, including those useful for gas storage, separation technologies, or as catalysts (R. Shankar et al., 2011).

Environmental and Biological Applications

While the direct environmental and biological applications of 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide are not documented, related studies on methanesulfonic acid and its derivatives highlight their role in microbial metabolism and potential for bioremediation. Methanesulfonic acid, for example, is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by diverse aerobic bacteria, which could have implications for environmental cleanup and microbial ecology (D. Kelly & J. Murrell, 1999).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S/c1-19-14(13-7-4-8-20-13)9-16-21(17,18)10-11-5-2-3-6-12(11)15/h2-8,14,16H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUFLOHMNGFSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholinosulfonyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2408944.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)

![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)